molecular formula C7H16ClNO B13650555 (R)-2-Amino-2-cyclopentylethanol hydrochloride

(R)-2-Amino-2-cyclopentylethanol hydrochloride

Cat. No.: B13650555
M. Wt: 165.66 g/mol
InChI Key: AMFPXRQCROWAEL-FJXQXJEOSA-N
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Description

(R)-2-Amino-2-cyclopentylethanol hydrochloride is a chiral amino alcohol derivative featuring a cyclopentane ring substituted with hydroxyl (-OH) and amino (-NH₂) groups at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in asymmetric synthesis and pharmaceutical intermediates.

Key properties (extrapolated from related compounds):

  • Molecular formula: Likely C₇H₁₄ClNO (base: C₇H₁₅NO + HCl).
  • Molecular weight: ~165.6 g/mol (base: 129.2 + HCl).
  • Stereochemistry: The (R)-configuration at the chiral center is critical for enantioselective interactions in synthesis .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(2R)-2-amino-2-cyclopentylethanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H/t7-;/m0./s1

InChI Key

AMFPXRQCROWAEL-FJXQXJEOSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CO)N.Cl

Canonical SMILES

C1CCC(C1)C(CO)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (R)-2-Amino-2-cyclopentylethanol Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the cyclopentyl backbone with appropriate functional groups.
  • Introduction of the amino and hydroxyl groups in a stereoselective manner.
  • Conversion to the hydrochloride salt for enhanced stability and handling.

Two main approaches are documented: asymmetric synthesis starting from chiral precursors and resolution of racemic mixtures.

Method 1: Asymmetric Synthesis via Chiral Intermediates

A notable preparation method involves the synthesis of chiral intermediates such as (1R,3S)-3-aminocyclopentanol hydrochloride, which is structurally related and can be adapted for this compound synthesis.

Procedure Summary (Adapted from CN109651178A):
Step Description Conditions Yield (%)
1 Synthesis of intermediate I (chiral amino alcohol precursor) Various organic solvents, controlled temperature -
2 Hydrogenation of intermediate I to intermediate II using 10% palladium on carbon catalyst Methanol, 50°C, hydrogen atmosphere, 2 hours ~93-94%
3 Treatment of intermediate II with potassium hydroxide in methanol Stirring for 3 hours -
4 Extraction and purification to obtain (1R,3S)-3-aminocyclopentanol pH adjustment, organic solvent extraction -
5 Formation of hydrochloride salt by reaction with in situ prepared hydrogen chloride in methanol Ice bath cooling, dropwise addition ~79-85%

This method emphasizes mild reaction conditions, use of palladium-catalyzed hydrogenation for stereoselective reduction, and efficient salt formation for product isolation.

Method 2: Racemization and Resolution Techniques

Although direct asymmetric synthesis is preferred, some processes involve racemization of optically active amino alcohols followed by resolution to enrich the desired (R)-enantiomer.

Key Features (From US4990666A):
  • Use of granular Raney cobalt catalyst activated by sodium hydroxide treatment.
  • Hydrogenation under moderate temperature (20-40°C) and pressure (up to 250 psi).
  • Conducted in batch or continuous reactors (e.g., trickle bed reactors).
  • Racemization converts less desired enantiomers to racemic mixtures, facilitating resolution.
  • High purity and yield confirmed by NMR, IR, and optical rotation measurements.

Example data from racemization experiments:

Run Temp (°C) Pressure (psi) Time (h) Yield (%) Enantiomeric Excess (%)
1 40 250 2 >95 Increased from 63 to near racemic
2 200 735 (50 atm) 5 - Complete racemization

This method is more relevant for modifying existing chiral amino alcohols but can be adapted for related compounds.

Method 3: Cyclopentenolone Derivatives as Precursors

Synthesis routes starting from 2-alkyl substituted butadienes to cyclopentenolones provide a foundation for preparing cyclopentyl amino alcohols.

Outline (From US4359586A):
  • Reaction of 2-alkyl-1,3-butadiene with dihalocarbenoid species to form vinylcyclopropane derivatives.
  • Thermal isomerization to dihalocyclopentene intermediates.
  • Hydrolysis to 3-alkyl-2-cyclopenten-1-ones.
  • Epoxidation and acid-catalyzed isomerization to 2-hydroxy-3-alkylcyclopent-2-en-1-ones.
  • Subsequent functional group transformations to amino alcohols.

Though this method is more complex, it allows structural tailoring of the cyclopentyl ring system, potentially applicable to (R)-2-amino-2-cyclopentylethanol synthesis.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield (%) Enantiomeric Purity
Asymmetric synthesis via chiral intermediates (CN109651178A) Palladium-catalyzed hydrogenation, mild conditions, direct salt formation High yield, stereoselective, scalable Requires chiral precursors 79-94 High (R-enantiomer)
Racemization with Raney cobalt catalyst (US4990666A) Catalytic racemization under hydrogen, batch or continuous Enhances enantiomeric purity from racemates Requires resolution steps, catalyst handling >95 (post-racemization) Near racemic or enriched after resolution
Cyclopentenolone route (US4359586A) Multi-step, involves ring transformations Structural versatility Complex, multi-step, lower overall yield Variable Depends on subsequent chiral steps

Research Results and Characterization

  • Purity and Identity: Products are characterized by 400 MHz nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and gas chromatography (GC) for purity and structural confirmation.
  • Optical Activity: Enantiomeric excess (e.e.) is determined by optical rotation and chiral chromatography, confirming high stereoselectivity in asymmetric methods and effective racemization in catalytic processes.
  • Physical Properties: The hydrochloride salt is typically a solid with good stability under inert atmosphere and room temperature storage.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-cyclopentylethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and halogenated derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-cyclopentylethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-cyclopentylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares (R)-2-amino-2-cyclopentylethanol hydrochloride with structurally related amino alcohols and their derivatives:

Compound Name Molecular Formula Molecular Weight Ring Structure Key Features
(R)-2-Amino-2-cyclopentylethanol HCl C₇H₁₄ClNO ~165.6 Cyclopentane Chiral amino alcohol; potential intermediate for metal complexes .
(2R)-2-Amino-2-cyclobutylethanol HCl C₆H₁₄ClNO 151.6 Cyclobutane Smaller ring size; reduced steric hindrance compared to cyclopentane .
Su-8629 (2-Amino-indane HCl) C₉H₁₂ClN 169.65 Indane (fused benzene) Non-narcotic analgesic; potentiates morphine without respiratory depression .
(R)-2-Amino-1-phenylethanol C₈H₁₁NO 137.18 Phenyl Lacks cyclopentane; used in asymmetric catalysis .
(2S)-2-Amino-2-cyclopentylethanol C₇H₁₅NO 129.2 Cyclopentane S-enantiomer; lower boiling point (255.9°C) and logP (0.53) .

Pharmacological and Functional Differences

  • Cyclopentane vs. Cyclobutane: The cyclopentane ring in (R)-2-amino-2-cyclopentylethanol HCl provides moderate steric bulk compared to the smaller cyclobutane analog. This difference impacts binding affinity in receptor-ligand interactions. For example, Su-8629 (indane-based) exhibits strong analgesia due to its fused aromatic system, whereas cyclopentane derivatives may prioritize solubility and metabolic stability .
  • Enantiomeric Effects: The (R)-enantiomer of 2-amino-2-cyclopentylethanol likely exhibits distinct biological activity compared to its (S)-counterpart. For instance, the (S)-enantiomer () has a boiling point of 255.9°C and logP of 0.53, suggesting differences in hydrophobicity and thermal stability.
  • Amino Alcohol vs. Amino Ketone: (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone () replaces the hydroxyl group with a ketone, altering hydrogen-bonding capacity and reactivity. Cyclohexanone derivatives often serve as precursors in opioid synthesis, whereas amino alcohols like the target compound are intermediates for chiral ligands .

Biological Activity

(R)-2-Amino-2-cyclopentylethanol hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Profile

This compound is characterized by its unique cyclopentyl group attached to an amino alcohol. This structural configuration is believed to influence its interaction with biological targets, particularly in neurological and cancer-related contexts.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis, potentially through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, it induces cell cycle arrest at the S phase and promotes apoptosis in HepG2 liver cancer cells .
  • Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a concentration-dependent increase in apoptosis rates, with significant upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Neuroprotection in Animal Models : In vivo studies indicated that administration of this compound reduced neurodegeneration markers in animal models of neurodegenerative diseases, suggesting its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduces apoptosis in neuronal cells
Antitumor ActivityInduces apoptosis and cell cycle arrest in HepG2
Anti-inflammatoryModulates cytokine release

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-cyclopentylethanol hydrochloride in laboratory settings?

The compound is synthesized via enantioselective methods such as catalytic hydrogenation of 2-cyclopentylideneaminopropanol using chiral catalysts (e.g., Ru-BINAP complexes) or reductive amination of cyclopentanone derivatives. Key steps include:

  • Reductive amination : Cyclopentanone reacts with ammonia/amines under hydrogenation conditions to form the amino alcohol backbone .
  • Chiral resolution : Racemic mixtures are resolved using chiral auxiliaries or chromatography to isolate the (R)-enantiomer .
  • Hydrochloride formation : The free base is treated with HCl to yield the hydrochloride salt .

Q. How should researchers characterize the enantiomeric purity of this compound?

Enantiomeric excess (ee) is determined using:

  • Chiral HPLC : Columns like CHIRALPAK® IA/IB with hexane:isopropanol mobile phases (e.g., 80:20 v/v) and UV detection at 220 nm .
  • Polarimetry : Compare observed optical rotation with literature values (e.g., [α]D²⁵ = +15° to +25° for the (R)-enantiomer) .
  • NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in ¹H/¹³C spectra .

Q. What are the optimal storage conditions to ensure compound stability?

  • Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Avoid prolonged exposure to light, heat (>25°C), or acidic/basic environments to preserve the hydrochloride salt’s integrity .

Q. How can solubility challenges be addressed for in vitro assays?

  • Use polar aprotic solvents like DMSO or DMF for stock solutions (10–50 mM). For aqueous buffers (PBS, pH 7.4), sonicate and warm to 40°C to enhance dissolution .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

  • Catalyst screening : Test chiral catalysts (e.g., Rh-Jacobsen or Ru-TsDPEN) under varying pressures (10–50 bar H₂) and temperatures (25–60°C) to maximize ee .
  • Solvent effects : Use methanol or ethanol to improve stereochemical outcomes vs. non-polar solvents .
  • Kinetic resolution : Monitor reaction progress via TLC/GC to halt at peak enantiomeric purity .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
  • Structural analogs : Compare results with (S)-enantiomer or cyclopentane-free analogs to isolate stereochemical/structural contributions .

Q. How can low yields or impurities in the final product be troubleshooted?

  • Recrystallization : Purify using ethanol:water (3:1) to remove unreacted cyclopentanone or byproducts .
  • Ion-exchange chromatography : Separate hydrochloride salt from free base impurities on Dowex® 50WX2 resin .
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate imine formation and optimize reduction time .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours and quantify degradation via HPLC .
  • Plasma stability : Mix with human plasma (1:1 v/v) and analyze remaining compound at 0, 1, 6, and 24 hours using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (40–85%)?

  • Parameter mapping : Compare reaction scales (mg vs. kg), catalyst loadings (1–5 mol%), and hydrogenation durations (12–48 hours) across studies .
  • Byproduct analysis : Characterize side products (e.g., over-reduced cyclopentane derivatives) via GC-MS to identify yield-limiting steps .

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Permeability differences : Measure logP (experimental vs. predicted) to assess membrane penetration efficiency .
  • Protein binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free compound availability in vivo .

Methodological Tables

Q. Table 1. Example Chiral HPLC Conditions

ColumnMobile PhaseFlow RateDetectionRetention Time (R)Retention Time (S)
CHIRALPAK® IAHexane:IPA (80:20)1.0 mL/minUV @ 220 nm12.5 min14.8 min

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on ee
H₂ Pressure30–50 bar↑ ee by 10–15%
Catalyst Loading2–3 mol%Maximizes turnover
Temperature40–50°CBalances rate vs. degradation

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